Cas no 1396792-62-3 (5-{1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl}-3-(2-methoxyphenyl)methyl-1,2,4-oxadiazole)

The compound 5-{1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl}-3-(2-methoxyphenyl)methyl-1,2,4-oxadiazole is a structurally complex heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a sulfonylated azetidine ring and a 2-methoxyphenylmethyl substituent. Its key advantages include a well-defined molecular architecture that may enhance binding affinity in medicinal chemistry applications, particularly in targeting specific enzymatic or receptor interactions. The presence of a chlorothiophene sulfonyl group suggests potential stability and selectivity in biological environments. This compound’s modular design allows for further derivatization, making it a versatile intermediate in pharmaceutical research and drug discovery. Its synthetic route likely emphasizes high purity and reproducibility for reliable experimental outcomes.
5-{1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl}-3-(2-methoxyphenyl)methyl-1,2,4-oxadiazole structure
1396792-62-3 structure
Product name:5-{1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl}-3-(2-methoxyphenyl)methyl-1,2,4-oxadiazole
CAS No:1396792-62-3
MF:C17H16ClN3O4S2
Molecular Weight:425.909640312195
CID:5990990
PubChem ID:71784382

5-{1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl}-3-(2-methoxyphenyl)methyl-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

    • 5-{1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl}-3-(2-methoxyphenyl)methyl-1,2,4-oxadiazole
    • 5-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
    • F6064-5570
    • 5-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
    • VU0531288-1
    • AKOS024531189
    • 5-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole
    • 1396792-62-3
    • インチ: 1S/C17H16ClN3O4S2/c1-24-13-5-3-2-4-11(13)8-15-19-17(25-20-15)12-9-21(10-12)27(22,23)16-7-6-14(18)26-16/h2-7,12H,8-10H2,1H3
    • InChIKey: FUBIRGMGTUVROL-UHFFFAOYSA-N
    • SMILES: O1C(C2CN(S(C3SC(Cl)=CC=3)(=O)=O)C2)=NC(CC2=CC=CC=C2OC)=N1

計算された属性

  • 精确分子量: 425.0270760g/mol
  • 同位素质量: 425.0270760g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 614
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 122Ų
  • XLogP3: 3.7

5-{1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl}-3-(2-methoxyphenyl)methyl-1,2,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6064-5570-20μmol
5-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
1396792-62-3
20μmol
$79.0 2023-09-09
Life Chemicals
F6064-5570-30mg
5-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
1396792-62-3
30mg
$119.0 2023-09-09
Life Chemicals
F6064-5570-40mg
5-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
1396792-62-3
40mg
$140.0 2023-09-09
Life Chemicals
F6064-5570-1mg
5-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
1396792-62-3
1mg
$54.0 2023-09-09
Life Chemicals
F6064-5570-10μmol
5-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
1396792-62-3
10μmol
$69.0 2023-09-09
Life Chemicals
F6064-5570-25mg
5-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
1396792-62-3
25mg
$109.0 2023-09-09
Life Chemicals
F6064-5570-75mg
5-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
1396792-62-3
75mg
$208.0 2023-09-09
Life Chemicals
F6064-5570-4mg
5-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
1396792-62-3
4mg
$66.0 2023-09-09
Life Chemicals
F6064-5570-100mg
5-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
1396792-62-3
100mg
$248.0 2023-09-09
Life Chemicals
F6064-5570-2μmol
5-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
1396792-62-3
2μmol
$57.0 2023-09-09

5-{1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl}-3-(2-methoxyphenyl)methyl-1,2,4-oxadiazole 関連文献

5-{1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl}-3-(2-methoxyphenyl)methyl-1,2,4-oxadiazoleに関する追加情報

Comprehensive Analysis of 5-{1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl}-3-(2-methoxyphenyl)methyl-1,2,4-oxadiazole (CAS No. 1396792-62-3)

The compound 5-{1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl}-3-(2-methoxyphenyl)methyl-1,2,4-oxadiazole (CAS No. 1396792-62-3) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the 1,2,4-oxadiazole core and azetidine ring, make it a promising candidate for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator, which aligns with current trends in targeted therapy development.

In recent years, the demand for sulfonyl-containing compounds like this molecule has surged due to their versatile biological activities. The presence of the 5-chlorothiophene moiety enhances its binding affinity to various enzymatic targets, while the 2-methoxyphenyl group contributes to improved pharmacokinetic properties. This combination addresses key challenges in modern drug design, such as metabolic stability and blood-brain barrier penetration—topics frequently searched in academic and industrial circles.

The synthetic route to CAS 1396792-62-3 typically involves multi-step organic transformations, including cyclocondensation reactions and sulfonylation processes. These methodologies are currently trending in green chemistry discussions, as scientists seek more sustainable approaches to complex molecule synthesis. The compound's molecular weight (approximately 409.89 g/mol) and lipophilicity (predicted logP ~3.2) make it particularly interesting for researchers investigating CNS-active compounds—a hot topic in neurological disorder research.

From a structural perspective, the 1,2,4-oxadiazole ring system in this molecule demonstrates remarkable hydrogen bond acceptor capacity, which is crucial for protein-ligand interactions. This characteristic has led to its investigation in fragment-based drug discovery (FBDD) programs, a cutting-edge approach frequently discussed in medicinal chemistry forums. The azetidine component, known for its conformational restriction, may contribute to enhanced target selectivity—a major focus area in current precision medicine initiatives.

Analytical characterization of 5-{1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl}-3-(2-methoxyphenyl)methyl-1,2,4-oxadiazole typically employs advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy. These methods align with the growing industry emphasis on quality by design (QbD) principles in chemical manufacturing. The compound's thermal stability (decomposition temperature >200°C) makes it suitable for various formulation studies, addressing common queries about API stability in pharmaceutical development.

Recent patent literature reveals growing interest in derivatives of this scaffold for inflammatory disease applications, particularly those involving TLR signaling pathways. This connects with widespread public interest in immune modulation therapies, especially post-pandemic. The chlorothiophene segment may contribute to electron-withdrawing effects that influence the molecule's redox potential—a property increasingly important in oxidative stress-related research.

In material science applications, the π-conjugated system of this compound shows promise for organic electronic applications, particularly in OLED (Organic Light-Emitting Diode) technologies. This aligns with global trends toward sustainable electronics and answers frequent search queries about small molecule semiconductors. The balanced donor-acceptor characteristics of the molecule make it theoretically suitable for charge transport studies.

From a safety perspective, proper handling of CAS 1396792-62-3 requires standard laboratory precautions, though it doesn't appear on major restricted substances lists. Researchers often search for material safety data on such compounds, emphasizing the need for comprehensive risk assessment in chemical research—a topic gaining prominence in laboratory safety protocols worldwide.

The future research directions for this compound likely involve structure-activity relationship (SAR) studies to optimize its biological profile. With increasing interest in polypharmacology approaches, molecules combining multiple pharmacophores like this one are particularly valuable. The heterocyclic diversity present in this structure answers the growing demand for three-dimensional scaffolds in drug discovery—a frequent discussion point in medicinal chemistry conferences.

In conclusion, 5-{1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl}-3-(2-methoxyphenyl)methyl-1,2,4-oxadiazole represents an intriguing case study in modern molecular design. Its multifaceted applications across pharmaceuticals, agrochemicals, and materials science make it a compound worth watching in coming years. As research continues to explore its full potential, this molecule may provide answers to some of today's most pressing challenges in healthcare and sustainable technology development.

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